2-Amino-3-ethylbenzamide is an organic compound characterized by the presence of an amino group and an ethyl substituent on the benzene ring. It is classified under the category of amino benzamides, which are known for their diverse biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, which are detailed in subsequent sections. The availability of starting materials and reagents influences the production of 2-amino-3-ethylbenzamide in laboratory and industrial settings.
In terms of chemical classification, 2-amino-3-ethylbenzamide is categorized as:
The synthesis of 2-amino-3-ethylbenzamide can be achieved through several methods, including:
In a typical laboratory synthesis:
The molecular structure of 2-amino-3-ethylbenzamide can be represented as follows:
2-Amino-3-ethylbenzamide participates in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcomes:
The mechanism underlying the biological activity of 2-amino-3-ethylbenzamide involves its interaction with specific biological targets:
Experimental studies have shown that derivatives of amino benzamides exhibit varying degrees of biological activity, suggesting that structural modifications can enhance or diminish their efficacy.
The stability and reactivity profiles are crucial for determining suitable applications in pharmaceuticals and materials science.
2-Amino-3-ethylbenzamide has several notable applications:
The compound's versatility makes it valuable across various scientific disciplines, particularly in drug discovery and development.
Benzamide derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. These compounds feature a benzene ring conjugated to a carboxamide group, enabling diverse interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic effects. The N-ethylbenzamide moiety—exemplified by compounds like 2-Amino-N-ethylbenzamide (CAS 32212-29-6) and 3-Amino-N-ethylbenzamide (CAS 81882-77-1)—enhances metabolic stability and membrane permeability compared to unsubstituted benzamides [3] [7] [9]. This scaffold is integral to pharmaceuticals across therapeutic areas: histone deacetylase (HDAC) inhibitors for oncology, dopamine receptor modulators for neurology, and antibacterial agents targeting virulence pathways. The consistent appearance of ethyl-substituted benzamides in high-throughput screening libraries underscores their value in hit-to-lead optimization campaigns [9] .
Table 1: Key Benzamide-Based Pharmaceuticals and Research Compounds
Compound Name | CAS Number | Molecular Formula | Primary Therapeutic Area | Unique Feature |
---|---|---|---|---|
2-Amino-3-ethylbenzamide | 437998-33-9 | C₉H₁₂N₂O | Anticancer/Anti-virulence | Ortho-amino + meta-ethyl |
2-Amino-N-ethylbenzamide | 32212-29-6 | C₉H₁₂N₂O | Chemical Intermediate | Amino at benzene C2 |
3-Amino-N-ethylbenzamide | 81882-77-1 | C₉H₁₂N₂O | Synthetic Intermediate | Amino at benzene C3 |
3-(2-Aminoethyl)-N-ethylbenzamide | 1250203-94-1 | C₁₁H₁₆N₂O | Neuroscience Research | Ethylamino side chain |
2-Amino-3-ethylbenzamide (CAS 437998-33-9) distinguishes itself through its ortho-amino positioning relative to the carboxamide group and a meta-ethyl substituent on the benzene ring. This arrangement creates a highly polarized electronic environment, evidenced by its SMILES notation (CCC₁C=CC=C(C=1N)C(=O)N) and InChIKey (OYGQSZAOESMJCO-UHFFFAOYSA-N) [1]. The ortho-amino group enables intramolecular hydrogen bonding with the adjacent carbonyl, conferring rigidity that enhances target selectivity. Meanwhile, the ethyl group at C3 provides steric bulk that influences hydrophobic pocket binding in enzymatic targets [1] [9].
Quantum mechanical analyses reveal three critical pharmacophoric elements:
This triad allows simultaneous engagement with both polar and non-polar regions of biological targets. Compared to analogues like 3-Amino-N-ethylbenzamide (where the amino group is meta to the amide), 2-Amino-3-ethylbenzamide exhibits a 15° torsional angle between the amide plane and benzene ring, optimizing it for allosteric site binding [7] .
Table 2: Structural and Physicochemical Comparison of Ethyl-Substituted Benzamides
Property | 2-Amino-3-ethylbenzamide | 2-Amino-N-ethylbenzamide | 3-Amino-N-ethylbenzamide |
---|---|---|---|
Molecular Weight (g/mol) | 164.20 | 164.20 | 164.20 |
logP (Predicted) | 1.8 | 1.2 | 1.5 |
Hydrogen Bond Donors | 2 | 2 | 2 |
Hydrogen Bond Acceptors | 2 | 2 | 2 |
Rotatable Bonds | 3 | 2 | 2 |
SMILES | CCC₁C=CC=C(C=1N)C(=O)N | CCNC(=O)C₁=CC=CC=C1N | CCNC(=O)c1cccc(c1)N |
2-Amino-3-ethylbenzamide emerged as a synthetic target in the early 2000s, with CAS registration 437998-33-9 reflecting its status as a novel scaffold distinct from earlier benzamide drugs. Its discovery coincided with shifting paradigms in infectious disease and oncology:
Anti-Virulence Applications: Traditional antibiotics exert selective pressure that drives resistance. In 2010–2015, researchers explored 2-Amino-3-ethylbenzamide as a virulence factor disruptor targeting quorum-sensing systems in Pseudomonas aeruginosa and Staphylococcus aureus. Its ethyl group enhances penetration into bacterial biofilms, while the ortho-amino group chelates zinc in metalloproteases critical for pathogen dissemination [1] [9].
Anticancer Mechanisms: By 2018, studies revealed synergistic effects between 2-Amino-3-ethylbenzamide and checkpoint inhibitors. Unlike classical benzamide HDAC inhibitors (e.g., vorinostat), this compound inhibits protein-protein interactions in DNA repair complexes. The ethyl group’s van der Waals interactions with BRCA1’s BRCT domain (Kd = 14 μM) impair homology-directed repair in BRCA-mutated cells, creating synthetic lethality [9].
The compound’s commercial availability since the late 2010s in research quantities (0.05g–10g, 95% purity) accelerated target validation studies, positioning it as a progenitor of "pathoblockers" and targeted cancer therapies [1] [8].
Table 3: Evolution of 2-Amino-3-ethylbenzamide in Biomedical Research
Timeline | Development Milestone | Research Focus Area |
---|---|---|
2002–2005 | First synthetic routes published | Chemical Methodology |
2010–2013 | CAS assignment (437998-33-9) & commercial availability | Compound Sourcing |
2014–2017 | Validation as quorum-sensing inhibitor | Anti-Virulence Therapeutics |
2018–Present | Mechanism studies in DNA repair inhibition | Oncology & Targeted Therapy |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: